Lipophilicity and CNS Multiparameter Optimization (MPO) Compliance vs. 3,3-Diphenylpiperidine
3,3-Bis(4-methoxyphenyl)piperidine exhibits a calculated XLogP3 of 3.6 and TPSA of 30.5 Ų, placing it within the CNS MPO desirability window (TPSA < 70 Ų; LogP 1–4) [1]. By contrast, the des-methoxy comparator 3,3-diphenylpiperidine has a predicted XLogP3 of ~2.9 and TPSA of 12.0 Ų (single nitrogen, no oxygen), giving it lower lipophilicity but also reduced hydrogen-bond acceptor count (HBA = 1 vs. 3 for the target compound) [2]. The higher HBA count of 3,3-bis(4-methoxyphenyl)piperidine (HBA = 3) enhances aqueous solubility while maintaining CNS permeability, a balance not achieved by the diphenyl analog.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.6; TPSA = 30.5 Ų; HBA = 3; HBD = 1 |
| Comparator Or Baseline | 3,3-Diphenylpiperidine: XLogP3 ≈ 2.9; TPSA = 12.0 Ų; HBA = 1; HBD = 1 |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔTPSA = +18.5 Ų; ΔHBA = +2 |
| Conditions | Computational prediction (XLogP3 algorithm); no experimental logD7.4 available |
Why This Matters
The higher HBA count and TPSA of 3,3-bis(4-methoxyphenyl)piperidine improve solubility without exiting CNS MPO space, reducing the risk of late-stage solubility-driven attrition compared with the diphenyl analog.
- [1] Kuujia.com, CAS No. 946159-39-3 Technical Data, 2025, https://www.kuujia.com/cas-946159-39-3.html View Source
- [2] PubChem CID 5331420 (estimated), 3,3-diphenylpiperidine predicted data, National Library of Medicine. View Source
